molecular formula C14H19F3N2 B2520821 1-benzyl-N-(2,2,2-trifluoroethyl)piperidin-4-amine CAS No. 847837-36-9

1-benzyl-N-(2,2,2-trifluoroethyl)piperidin-4-amine

Cat. No.: B2520821
CAS No.: 847837-36-9
M. Wt: 272.315
InChI Key: WWZHELMAWQPKCQ-UHFFFAOYSA-N
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Description

1-Benzyl-N-(2,2,2-trifluoroethyl)piperidin-4-amine (CAS: 847837-36-9) is a piperidin-4-amine derivative characterized by a benzyl group at the 1-position and a 2,2,2-trifluoroethyl substituent on the amine. Its molecular formula is C₁₄H₁₈F₃N₂, with a molecular weight of 272.32 g/mol and a purity of 97% . The trifluoroethyl group imparts strong electron-withdrawing effects, enhancing metabolic stability and influencing physicochemical properties such as lipophilicity (logP) and solubility.

Properties

IUPAC Name

1-benzyl-N-(2,2,2-trifluoroethyl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F3N2/c15-14(16,17)11-18-13-6-8-19(9-7-13)10-12-4-2-1-3-5-12/h1-5,13,18H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWZHELMAWQPKCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NCC(F)(F)F)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-benzyl-N-(2,2,2-trifluoroethyl)piperidin-4-amine typically involves the reaction of piperidine derivatives with benzyl halides and trifluoroethylamines under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium on carbon or other transition metal catalysts. Industrial production methods may involve large-scale batch reactions with optimized parameters to ensure high yield and purity.

Chemical Reactions Analysis

1-benzyl-N-(2,2,2-trifluoroethyl)piperidin-4-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, acidic or basic catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Scientific Research Applications

The compound's applications can be categorized into several key areas:

Medicinal Chemistry

1-benzyl-N-(2,2,2-trifluoroethyl)piperidin-4-amine is of interest in drug development due to its biological activity against specific targets:

  • Dopamine Transporter (DAT) : This compound exhibits affinities for DAT, which is significant for treating neurological disorders such as Parkinson's disease. Derivatives have shown low nanomolar affinity for DAT while maintaining selectivity over serotonin transporter (SERT) and norepinephrine transporter (NET) .
  • Serotonin Transporter (SERT) : Modifications in the piperidine structure can lead to compounds that act as allosteric modulators of SERT, potentially impacting serotonin levels in the brain .

Biological Research

The trifluoroethyl group enhances the compound's lipophilicity, facilitating membrane permeability and interaction with biological targets. Studies have indicated notable activity against various biological targets relevant to mood disorders and neurological conditions .

Industrial Applications

In industrial settings, this compound is utilized as an intermediate in the synthesis of specialty chemicals and materials. Its unique properties allow for its use in producing compounds with specific functionalities required in various applications .

Dopamine Transporter Affinity

Research on N-benzyl piperidines has shown that certain analogs exhibit high affinity for DAT while maintaining low affinity for SERT and NET. This selectivity is crucial for minimizing side effects associated with non-selective transport inhibitors .

Antiparasitic Activity

While not directly studied for antiparasitic properties, related compounds have demonstrated significant activity against Plasmodium falciparum, suggesting potential avenues for exploring this compound as a lead in antimalarial drug discovery .

Mechanism of Action

The mechanism of action of 1-benzyl-N-(2,2,2-trifluoroethyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., CF₃ in the target compound) increase metabolic stability compared to electron-donating groups (e.g., methoxy in compound 28 ).
  • Heterocyclic substituents (furan, thiophene) improve aqueous solubility but may reduce blood-brain barrier penetration .
  • Halogenated aryl groups (e.g., dichlorophenyl in compound 27) enhance binding to hydrophobic enzyme pockets, as seen in anticancer agents .

Anticancer Activity

  • M22 (1-benzyl-N-(2,4-dichlorophenethyl)piperidin-4-amine): Inhibits NEDD8 activating enzyme (NAE) with GI₅₀ values in the low micromolar range (e.g., 1.2 µM in A549 lung cancer cells). Induces apoptosis and shows tumor suppression in xenograft models .
  • 1-Benzyl-N-(3,4-dichlorophenyl)piperidin-4-amine (27) : Demonstrates moderate cytotoxicity in cancer cell lines, though specific targets remain uncharacterized .

Enzyme Inhibition

  • (E)-1-Benzyl-N-(4-fluorobenzylidene)piperidin-4-amine : Shows antimicrobial activity, attributed to the fluorinated benzylidene group .

Conformational and Basicity Studies

  • 1-(2,2,2-Trifluoroethyl)piperidine (A): Exhibits a stable chair conformation with axial trifluoroethyl orientation, reducing nitrogen basicity (pKa ~7.1) compared to non-fluorinated analogs (pKa ~10.5) . This impacts protonation states and receptor binding.

Biological Activity

1-benzyl-N-(2,2,2-trifluoroethyl)piperidin-4-amine is a compound of interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound features a piperidine ring substituted with a benzyl group and a trifluoroethyl moiety. The trifluoroethyl group enhances the compound's lipophilicity, facilitating membrane permeability and interaction with biological targets.

The compound's mechanism of action involves its interaction with various molecular targets within biological systems. It is hypothesized to modulate the activity of enzymes and receptors by altering their conformation or binding affinity. The presence of the trifluoroethyl group is particularly significant as it influences the compound's pharmacokinetics and pharmacodynamics.

In Vitro Studies

Research indicates that this compound exhibits notable activity against several biological targets:

  • Dopamine Transporter (DAT) : The compound has been shown to have affinities for DAT, which is crucial in the treatment of neurological disorders such as Parkinson's disease. Studies have demonstrated that derivatives of piperidine compounds can selectively inhibit DAT with low nanomolar affinity .
  • Serotonin Transporter (SERT) : Similar studies suggest that modifications in the piperidine structure can lead to compounds that act as allosteric modulators of SERT, impacting serotonin levels in the brain .

Structure-Activity Relationship (SAR)

A series of studies have been conducted to understand the structure-activity relationships (SAR) of piperidine derivatives. For instance, variations in substituents on the benzyl group or piperidine ring significantly influence biological activity. Compounds with trifluoromethyl groups showed enhanced selectivity for DAT over SERT and norepinephrine transporter (NET), indicating potential therapeutic applications in mood disorders .

Case Studies

  • Dopamine Transporter Affinity : A study focused on N-benzyl piperidines revealed that certain analogs exhibited high affinity for DAT while maintaining low affinity for SERT and NET. This selectivity is crucial for minimizing side effects associated with non-selective transport inhibitors .
  • Antiparasitic Activity : While not directly studied for antiparasitic properties, related compounds have demonstrated significant activity against Plasmodium falciparum, suggesting potential avenues for exploring this compound as a lead compound in antimalarial drug discovery .

Comparative Analysis

A comparative analysis with similar compounds highlights the unique properties of this compound:

Compound NameStructural FeaturesDAT AffinitySERT AffinityNET Affinity
This compoundTrifluoroethyl groupLow nM rangeModerateLow
1-benzyl-3,3-dimethyl-N-(2,2,2-trifluoroethyl)piperidin-4-amineAdditional methyl groupVariesHigherModerate
4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidineDifferent benzyl substituentHigh nM rangeLowVery low

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-benzyl-N-(2,2,2-trifluoroethyl)piperidin-4-amine, and how can reaction parameters be controlled to maximize yield?

  • Methodological Answer : The synthesis typically involves a multi-step approach starting with benzylation of piperidin-4-amine followed by trifluoroethylation. Key steps include nucleophilic substitution (e.g., using benzyl chloride under basic conditions) and reductive amination with 2,2,2-trifluoroethylamine. Optimization requires strict temperature control (0–5°C during substitution, 50–60°C for amination) and solvent selection (e.g., dichloromethane for substitution, methanol for reduction). Catalytic hydrogenation (Pd/C, H₂) is critical for deprotection. Yield improvements (>70%) are achievable via slow reagent addition and inert atmosphere maintenance .

Q. Which analytical techniques are most effective for comprehensive structural characterization of this compound?

  • Methodological Answer : Combine ¹H/¹³C NMR (in CDCl₃) to map proton/carbon environments, high-resolution mass spectrometry (HRMS) for exact mass confirmation, and IR spectroscopy to identify amine (N–H stretch ~3300 cm⁻¹) and trifluoroethyl (C–F stretches 1100–1250 cm⁻¹) groups. For crystalline derivatives, X-ray diffraction resolves absolute stereochemistry. HPLC with UV detection (λ = 254 nm) using a C18 column (acetonitrile/water gradient) assesses purity (>95%) .

Q. What in vitro screening approaches should be prioritized to evaluate the compound’s potential CNS activity?

  • Methodological Answer : Prioritize radioligand binding assays against dopamine D2 (³H-spiperone) and serotonin 5-HT2A (³H-ketanserin) receptors at concentrations spanning 10 nM–10 µM. Include functional cAMP assays in transfected HEK293 cells expressing human receptors. Use haloperidol (D2 antagonist) and ketanserin (5-HT2A antagonist) as controls. Schild analysis determines competitive antagonism .

Advanced Research Questions

Q. How should researchers reconcile conflicting reports about this compound’s σ receptor binding affinity?

  • Methodological Answer : Address discrepancies by standardizing:

  • Membrane sources : Use identical cell lines (e.g., CHO-K1 expressing human σ1 receptors).
  • Radioligands : Compare [³H]DTG (non-selective) vs. ³H-pentazocine (σ1-specific).
  • Buffer conditions : Maintain consistent Mg²⁺ (5 mM) and EDTA (1 mM) concentrations.
    Parallel studies with reference ligands (e.g., haloperidol for σ1) under identical conditions clarify methodological variability .

Q. What molecular modeling strategies best predict the bioactive conformation of this compound at aminergic GPCRs?

  • Methodological Answer :

Homology modeling : Build receptor structures (e.g., dopamine D2 using PDB 6CM4).

Flexible docking : Use Schrödinger’s Glide with OPLS4 force field.

Molecular dynamics (MD) : Simulate 100 ns in POPC bilayer (CHARMM36) to assess binding pose stability.
Validate predictions via mutagenesis (e.g., D2 receptor Asp114→Ala disrupts salt bridges with the protonated amine) .

Q. What experimental design considerations are critical when investigating metabolic stability differences between this compound and its 3-fluoro analog?

  • Methodological Answer :

  • Hepatocyte incubations : Use pooled human hepatocytes (1 × 10⁶ cells/mL) with NADPH/UDPGA cofactors.
  • CYP inhibition : Include ketoconazole (CYP3A4) and quinidine (CYP2D6) to identify major metabolic pathways.
  • LC-MS/MS quantification : Monitor parent compound depletion (0–120 min) to calculate half-life (t₁/₂).
    Phase II metabolism is assessed by glucuronidation/sulfation rates using specific enzyme inhibitors .

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